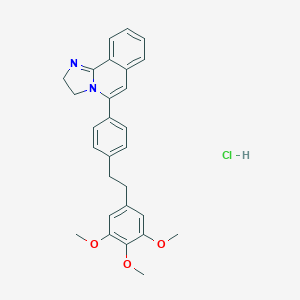
Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride, also known as AG-1478, is a tyrosine kinase inhibitor that has been widely used in scientific research for its ability to selectively inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase.
Mécanisme D'action
Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride selectively inhibits the tyrosine kinase activity of EGFR by binding to the ATP-binding site of the receptor. This prevents the autophosphorylation of the receptor and subsequent downstream signaling events, leading to inhibition of cell growth and proliferation.
Effets Biochimiques Et Physiologiques
In addition to its inhibitory effects on EGFR, Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride has been shown to affect other cellular processes, including cell cycle progression, apoptosis, and DNA repair. It has also been shown to modulate the activity of other tyrosine kinases, such as c-Src and HER2, which may contribute to its antitumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride is a highly selective inhibitor of EGFR tyrosine kinase, which makes it a valuable tool for investigating the role of EGFR in cellular processes and diseases. However, its use is limited by its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
Future research directions for Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride include the development of more potent and selective EGFR inhibitors with improved pharmacological properties, as well as the investigation of its potential therapeutic applications in other diseases, such as Alzheimer's disease and inflammatory disorders.
In conclusion, Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride is a valuable tool for investigating the role of EGFR in cellular processes and diseases. Its selective inhibition of EGFR tyrosine kinase activity has been shown to have antitumor effects and to modulate other cellular processes. Future research directions include the development of more potent and selective EGFR inhibitors and investigation of its potential therapeutic applications in other diseases.
Méthodes De Synthèse
Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride can be synthesized using a multistep process involving the condensation of 3,4,5-trimethoxybenzaldehyde with 2-bromoethylamine hydrobromide, followed by cyclization with 2-aminobenzophenone and reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to yield Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride monohydrochloride.
Applications De Recherche Scientifique
Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride has been used extensively in scientific research as a tool to investigate the role of EGFR in various cellular processes and diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has potential therapeutic applications in cancer treatment. Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride has also been used to study the effects of EGFR inhibition on cell signaling, gene expression, and cell migration.
Propriétés
Numéro CAS |
115622-31-6 |
|---|---|
Nom du produit |
Imidazo(2,1-a)isoquinoline, 2,3-dihydro-5-(4-(2-(3,4,5-trimethoxyphenyl)ethyl)phenyl)-, monohydrochloride |
Formule moléculaire |
C28H28N2O3.ClH |
Poids moléculaire |
477 g/mol |
Nom IUPAC |
5-[4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenyl]-2,3-dihydroimidazo[2,1-a]isoquinoline;hydrochloride |
InChI |
InChI=1S/C28H28N2O3.ClH/c1-31-25-16-20(17-26(32-2)27(25)33-3)9-8-19-10-12-21(13-11-19)24-18-22-6-4-5-7-23(22)28-29-14-15-30(24)28;/h4-7,10-13,16-18H,8-9,14-15H2,1-3H3;1H |
Clé InChI |
FROPPKHARQXBNP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CCC2=CC=C(C=C2)C3=CC4=CC=CC=C4C5=NCCN35.Cl |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)CCC2=CC=C(C=C2)C3=CC4=CC=CC=C4C5=NCCN35.Cl |
Synonymes |
5-(4'-(3,4,5-trimethoxyphenylethyl)phenyl)-2,3-dihydroimidazo(2,1-a)isoquinoline SDZ 64-412 SDZ-64-412 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



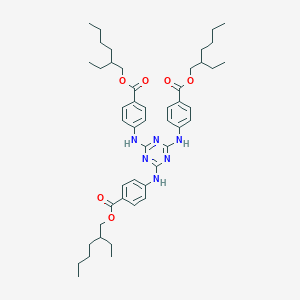

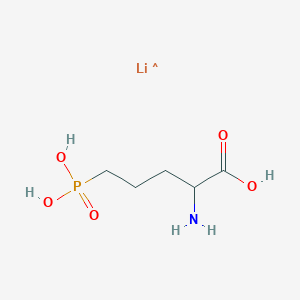
![7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole](/img/structure/B56124.png)



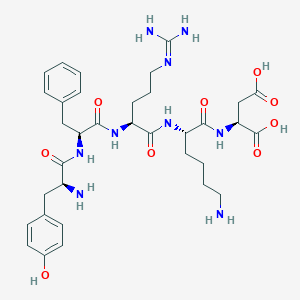

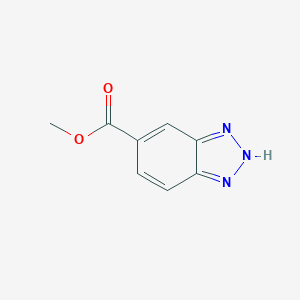

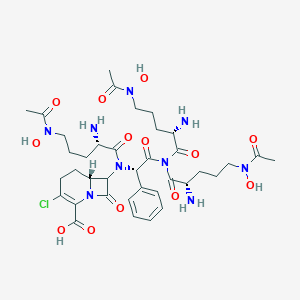
![2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B56147.png)
